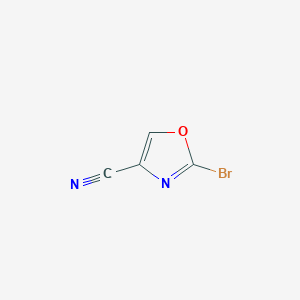

2-Bromooxazole-4-carbonitrile

描述

2-Bromooxazole-4-carbonitrile is a heterocyclic organic compound featuring an oxazole core substituted with a bromine atom at position 2 and a nitrile group at position 4. Its molecular formula is C₄HBrN₂O, with a molecular weight of 187.97 g/mol. This compound is of significant interest in medicinal chemistry and agrochemical research due to its reactive bromine substituent, which enables cross-coupling reactions (e.g., Suzuki-Miyaura), and the nitrile group, which enhances polarity and serves as a precursor for further functionalization .

属性

IUPAC Name |

2-bromo-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2O/c5-4-7-3(1-6)2-8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIQYGCSLLAGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240608-82-5 | |

| Record name | 2-BROMOOXAZOLE-4-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

2-Bromooxazole-4-carbonitrile is widely used in scientific research due to its versatility and reactivity. Its applications include:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of biological systems and the development of bioactive compounds.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism by which 2-Bromooxazole-4-carbonitrile exerts its effects depends on the specific reaction or application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-Bromooxazole-4-carbonitrile, we compare it with analogous brominated oxazole derivatives.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Reactivity :

- The bromine position (C2 vs. C5) significantly alters reactivity. In this compound, the bromine at C2 is more sterically accessible for nucleophilic substitution compared to the C5-brominated analog .

- The dichlorophenyl group in 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents but enhancing stability in hydrophobic environments .

Functional Group Synergy :

- The nitrile group in this compound enhances electrophilicity at C4, enabling nucleophilic additions. In contrast, the oxirane (epoxide) group in 4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile facilitates ring-opening reactions for polymer or epoxy resin synthesis .

Applications :

- This compound is primarily used in pharmaceutical intermediates (e.g., kinase inhibitors).

- The dichlorophenyl analog shows promise in antimicrobial studies due to its halogenated aromatic system, which disrupts bacterial membranes .

Research Findings and Trends

- Synthetic Utility : this compound’s bromine atom participates efficiently in palladium-catalyzed cross-coupling reactions, achieving yields >85% under optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

- Stability : The compound is stable under inert conditions but hydrolyzes slowly in aqueous acidic or basic media, limiting its use in prolonged aqueous reactions.

- Comparative Toxicity : Preliminary studies suggest that brominated oxazoles with nitrile groups exhibit moderate cytotoxicity (IC₅₀ ~10–50 µM in HeLa cells), whereas dichlorophenyl-substituted analogs show higher toxicity (IC₅₀ <5 µM) .

生物活性

2-Bromooxazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a bromine atom at the 2-position and a cyano group at the 4-position of the oxazole ring, contributes to its potential as a therapeutic agent. This article explores the biological activity of this compound, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can function as an enzyme inhibitor or modulator, influencing various biochemical pathways. The presence of the bromine and cyano groups enhances its binding affinity to target proteins, which is crucial for its therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : this compound inhibits specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

- Receptor Modulation : The compound may act on various receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is particularly relevant for developing cancer therapies targeting rapidly dividing cells.

- A case study demonstrated that this compound derivatives exhibited significant antiproliferative effects against various cancer cell lines, including prostate and breast cancer cells.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

-

Neuroprotective Effects :

- Emerging evidence points to potential neuroprotective effects of this compound, making it a candidate for further investigation in neurodegenerative disease models.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at C-2, cyano at C-4 | Inhibits tubulin polymerization; anticancer |

| 2-Iodooxazole-4-carbonitrile | Iodine at C-2, cyano at C-4 | Different reactivity; less studied |

| 5-Bromo-2-methyloxazole-4-carbonitrile | Bromine at C-5, cyano at C-4 | Significant antiproliferative effects |

Case Studies

- Prostate Cancer Cell Line Study :

-

Tubulin Interaction Studies :

- Research indicated that derivatives of this compound bind specifically to tubulin, inhibiting its polymerization and leading to cell cycle arrest in various cancer cell lines.

准备方法

Lithiation-Bromination Sequence

Step 1: Lithiation

Oxazole or its 4-substituted precursor is treated with n-butyllithium at low temperature (typically -78 °C) to selectively lithiate the C-2 position.Step 2: Electrophilic Bromination

The organolithium intermediate is then reacted with an electrophilic bromine source such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), yielding the 2-bromooxazole derivative.

This method provides regioselective bromination at C-2 with yields ranging from 61% to 98% depending on substitution patterns.

Introduction of the Carbonitrile Group at C-4

The 4-carbonitrile substituent can be introduced via precursor oxazoles bearing the nitrile functionality or through functional group transformations such as:

Deoxofluorination of aldehyde precursors followed by bromination at C-2.

Sandmeyer-type reactions starting from aminooxazoles to introduce halogens and nitrile groups.

Alternatively, bromination of 4-substituted oxazoles bearing carbonitrile groups has been reported using N-bromosuccinimide (NBS) under mild conditions (25–30 °C), often in the presence of radical initiators like azobisisobutyronitrile (AIBN).

Example from Patent Literature

A synthetic route for 4-(4-bromo-oxazol-2-yl) benzoic acid involves:

Formation of 4-(4,5-dihydrooxazole-2-yl) benzoic acid via reaction of 4-carboxybenzaldehyde with ethanolamine and boron trifluoride diethyl etherate.

Bromination using N-bromosuccinimide and azobisisobutyronitrile to yield the 4-bromooxazole derivative.

Hydrogenation to remove protecting groups and yield the target compound.

This approach could be adapted for this compound by selecting appropriate nitrile-substituted precursors.

Reaction Conditions and Optimization

Challenges and Considerations

Regioselectivity: Direct lithiation favors the C-2 position, but substitution at other ring positions requires temporary protection or rearrangement strategies.

Stability of Intermediates: Some silyl-protected intermediates (e.g., 2-TIPS-5-bromoxazole) are unstable during work-up, requiring in situ deprotection and careful isolation techniques.

Isolation Difficulties: Volatile bromooxazole derivatives can be challenging to purify by distillation or chromatography; conversion to hydrochloride salts improves stability and ease of isolation.

Yield Variability: Yields depend on substitution patterns and reaction conditions; optimization of base, electrophile, temperature, and reaction time is critical.

Summary of Key Research Findings

The n-BuLi/DBTFE lithiation-bromination sequence is the most efficient and widely applicable method for preparing 2-bromooxazoles, including those with substituents at C-4 such as carbonitrile groups.

Temporary silyl protection can enable regioselective bromination at positions other than C-2, facilitating the synthesis of 4-bromooxazole derivatives.

Electrophilic bromination with NBS under radical conditions is a milder alternative for introducing bromine at specific positions in oxazole rings bearing sensitive substituents.

The halogen dance rearrangement allows conversion of 5-bromooxazoles to 4-bromooxazoles, although yields are moderate and require careful control.

Patent literature provides practical synthetic sequences for related 4-bromooxazole derivatives incorporating nitrile groups, which can be adapted for this compound synthesis.

常见问题

Q. What synthetic routes are recommended for preparing 2-Bromooxazole-4-carbonitrile, and how can reaction conditions be optimized?

Multi-step synthetic pathways for structurally similar carbonitriles often involve halogenation, cyclization, and nitrile functionalization. For example, bromination of oxazole precursors using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DMF or DCM) is common. Reaction yields can be improved by optimizing stoichiometry, catalyst selection (e.g., Lewis acids), and inert atmospheres to prevent side reactions . Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm molecular structure, with characteristic shifts for bromine (deshielding effects) and nitrile groups (~110–120 ppm in C).

- IR Spectroscopy : A sharp peak near 2200–2250 cm confirms the C≡N stretch.

- X-ray Crystallography : Tools like ORTEP-3 enable precise determination of bond angles and crystal packing, critical for validating regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 196.04 g/mol for related brominated carbonitriles) .

Q. What safety protocols are essential for handling and storing this compound?

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C, away from moisture and light. Use desiccants to prevent hydrolysis .

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).

- Spill Management : Neutralize with sodium bicarbonate and dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Contradictory results (e.g., divergent reaction outcomes under similar conditions) require systematic validation:

- Reproducibility Checks : Replicate experiments with strict control of variables (e.g., solvent purity, trace moisture levels).

- Advanced Analytical Techniques : Use N NMR or X-ray photoelectron spectroscopy (XPS) to detect subtle electronic effects from bromine substitution.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and intermediates, identifying plausible mechanistic discrepancies .

Q. What strategies enhance regioselective bromination in oxazole-carbonitrile systems?

Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Electron-withdrawing groups (e.g., nitriles) direct bromination to meta positions. Pre-functionalization with temporary protecting groups (e.g., TMS) can shift reactivity.

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for selective bromine addition .

- Catalysis : Pd(0)/Cu(I) systems enable cross-coupling for late-stage bromine introduction while preserving nitrile integrity .

Q. How does crystallographic analysis inform the design of this compound derivatives for biological applications?

Crystal structure data (e.g., torsion angles, hydrogen bonding) reveal interactions critical for bioactivity:

- ORTEP-3 Analysis : Visualize steric hindrance and planarity, which affect binding to biological targets (e.g., enzymes).

- Analog Design : Modify substituents (e.g., replacing bromine with methyl groups) based on packing motifs observed in related benzochromene carbonitriles .

- Solubility Prediction : Lattice energy calculations from crystallographic data guide solvent selection for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。